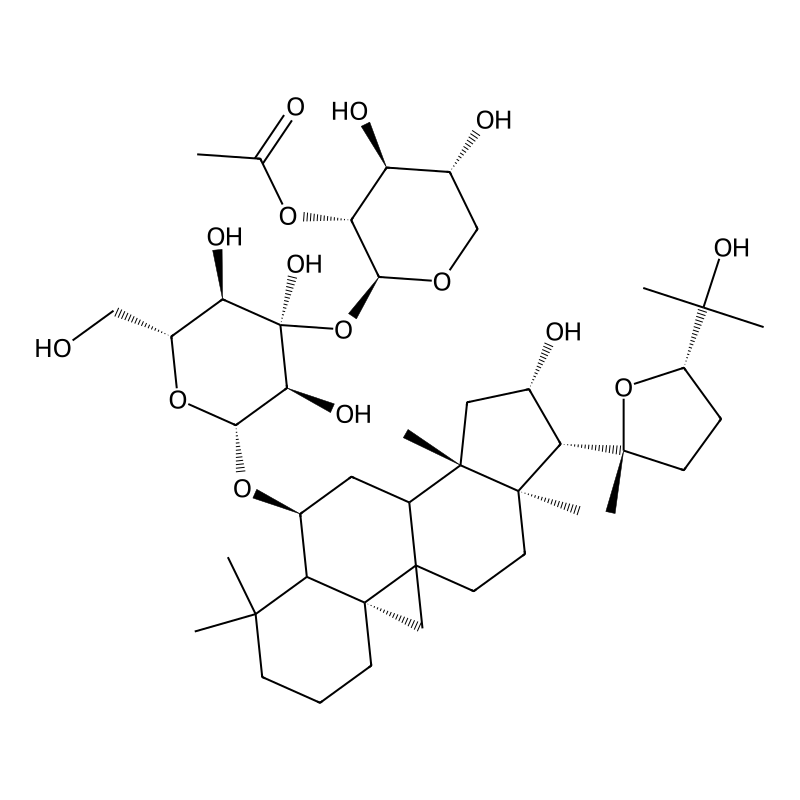[(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Astragaloside II is a natural product found in Astragalus hoantchy, Astragalus lepsensis, and other organisms with data available.
See also: Astragalus propinquus root (part of).
Antibiotic Potentiation
Field: Microbiology and Pharmacology
Method: When bulgecins interact with two penicillin-binding proteins, PBP-2 and PBP-3, they induce bulge formation in the cell wall of Gram-negative bacteria in association with β-lactam antibiotics.
Synthesis of Enantiomers and Isomers
Field: Organic Chemistry
Bactericidal Potentiation
Synthesis of Enantiomers and Isomers
The compound [(2S,3R,4S,5R)-4,5-Dihydroxy-2-[(2R,3S,4R,5R,6R)-3,4,5-trihydroxy-2-[[(3R,9S,12S,14S,15R,16R)-14-hydroxy-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl] acetate is a complex organic molecule characterized by multiple hydroxyl groups and a unique pentacyclic structure. Its intricate stereochemistry and functional groups suggest potential biological activity and applications in various fields including pharmaceuticals and biochemistry.
With no known application or biological function, a mechanism of action cannot be determined.
Future Research Directions
If this compound is synthesized for a specific purpose, future research might involve:
- Determining its origin (natural product or synthetic) and potential biological source.
- Investigating its physical and chemical properties for potential applications.
- Exploring its biological activity in different systems.
- Assessing its safety profile for potential use.
The biological activity of this compound can be predicted using computational tools like the PASS (Prediction of Activity Spectra for Substances) software, which evaluates the structure-activity relationships based on known biological activities of similar compounds . Compounds with similar structural motifs often exhibit diverse pharmacological effects such as anti-inflammatory and antioxidant activities . The presence of multiple hydroxyl groups suggests potential interactions with biological targets involved in metabolic processes.
Synthesis methods for complex compounds like this one typically involve multi-step organic synthesis techniques. Common strategies may include:
- Protective Group Strategies: To selectively modify certain functional groups without affecting others.
- Coupling Reactions: Such as cross-coupling or condensation reactions to build up the complex structure.
- Chiral Synthesis: Utilizing chiral catalysts or starting materials to ensure the correct stereochemistry is achieved.
These methods require careful optimization to yield the desired product with high purity.
The potential applications of this compound span several domains:
- Pharmaceuticals: Due to its predicted biological activity, it could serve as a lead compound for drug development targeting various diseases.
- Nutraceuticals: Its antioxidant properties might make it suitable for dietary supplements aimed at improving health.
- Cosmetics: The compound's hydrophilic nature and potential skin benefits could be explored in skincare formulations.
Interaction studies are crucial for understanding how this compound interacts with biological systems. High-throughput screening assays can be employed to evaluate its effects on specific enzymes or receptors involved in metabolic pathways . Additionally, structure-based drug design approaches can help elucidate binding affinities and mechanisms of action.
This compound shares structural similarities with various other bioactive molecules. Here are some comparable compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Quercetin | Flavonoid with multiple hydroxyls | Antioxidant, anti-inflammatory |
| Resveratrol | Polyphenolic compound | Cardioprotective effects |
| Curcumin | Diarylheptanoid | Anti-inflammatory, anticancer |
Uniqueness
The uniqueness of this compound lies in its specific stereochemical configuration and the presence of a complex pentacyclic structure that is less common in other bioactive compounds. This complexity may contribute to distinct biological activities not observed in simpler molecules.








